5-Bromo-N-propylpyrimidin-2-amine

Vue d'ensemble

Description

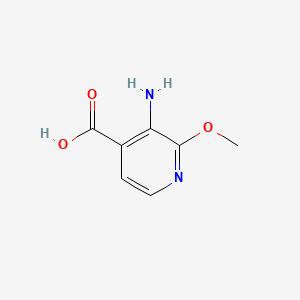

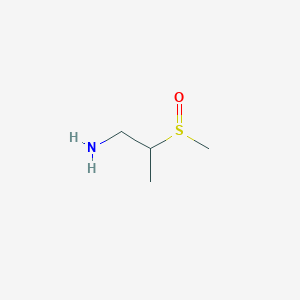

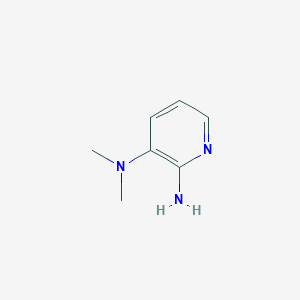

5-Bromo-N-propylpyrimidin-2-amine is a chemical compound with the molecular formula C7H10BrN3 . It is a derivative of pyrimidine and contains a bromine atom and a propyl group . This compound is primarily used in organic synthesis and pharmaceutical research .

Synthesis Analysis

The synthesis of 5-Bromo-N-propylpyrimidin-2-amine involves a multi-step reaction . The first step involves the use of triethylamine and dmap in tetrahydrofuran under an inert atmosphere at 55°C . The second step involves the use of N,N-dimethyl-formamide at 80°C in a sealed tube under an inert atmosphere .Molecular Structure Analysis

The molecular structure of 5-Bromo-N-propylpyrimidin-2-amine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Attached to this ring is a bromine atom and a propyl group .Applications De Recherche Scientifique

Synthesis and Chemical Properties

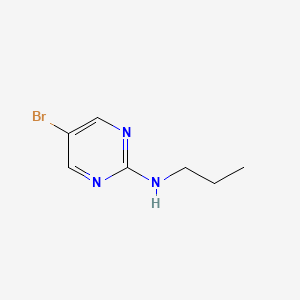

Regioselective Reactions and Crystallography 5-Bromo-N-propylpyrimidin-2-amine and its derivatives are involved in regioselective reactions. A study highlighted the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine and its subsequent reactions with secondary amines. X-ray crystallography analysis revealed that the synthesized compound crystallized in the monoclinic crystal system, showcasing typical intramolecular OH ��� N and OH ��� O hydrogen bonds in the crystalline network (Doulah et al., 2014).

Preparation of Metal-Complexing Molecular Rods The compound has been used in the synthesis of metal-complexing molecular rods. Efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines were developed, which are valuable for the preparation of such rods. These syntheses were achieved through methods like Stille coupling and reductive symmetric coupling, with yields ranging from 15 to 90% (Schwab et al., 2002).

Biological Applications

Synthesis of Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives In biological contexts, 5-Bromo-N-propylpyrimidin-2-amine derivatives have been synthesized and evaluated for potential biological activities. A notable study involved the treatment of 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine with carbon disulfide and alkyl halides, leading to derivatives that were then reacted with secondary amines to afford 7-amino derivatives. These compounds were explored for their potential as 15-lipoxygenase inhibitors, indicating a possible role in inflammation and other biological processes (Doulah et al., 2011).

Potential Use in Liquid Crystal Technology Moreover, a series of novel pyridine derivatives synthesized through palladium-catalyzed one-pot Suzuki cross-coupling reactions were studied. Density Functional Theory (DFT) methods were employed to analyze these derivatives, suggesting possible reaction pathways and potential applications as chiral dopants for liquid crystals. The biological activities of these derivatives, including anti-thrombolytic and biofilm inhibition activities, were also investigated, with certain compounds showing promising results against clot formation and bacterial strains (Ahmad et al., 2017).

Safety And Hazards

Safety data sheets indicate that 5-Bromo-N-propylpyrimidin-2-amine should be handled with care . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Propriétés

IUPAC Name |

5-bromo-N-propylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3/c1-2-3-9-7-10-4-6(8)5-11-7/h4-5H,2-3H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPSCRPSLFEGGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675149 | |

| Record name | 5-Bromo-N-propylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N-propylpyrimidin-2-amine | |

CAS RN |

1187385-92-7 | |

| Record name | 5-Bromo-N-propylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate](/img/structure/B1373219.png)

![Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1373221.png)

![1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride](/img/structure/B1373225.png)

![3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B1373227.png)

![[3-Methyl-4-(oxolan-3-yloxy)phenyl]boronic acid](/img/structure/B1373229.png)